

Methyl Butyrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl butyrate

Cat. No.: B153709

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This technical guide provides an in-depth overview of **Methyl Butyrate**, also known by its IUPAC name, Methyl butanoate. Its CAS number is 623-42-7.^{[1][2][3][4]} This document details its chemical and physical properties, outlines common experimental protocols for its synthesis, and explores its applications, particularly within the realms of research and development.

Core Chemical Identifiers and Properties

Methyl butyrate is an ester characterized by a fruity aroma, often compared to that of apples or pineapples.^{[1][2]} It is a colorless liquid at room temperature and exhibits low solubility in water.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **methyl butyrate**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Methyl butanoate[2]
CAS Number	623-42-7[1][3][4]
Molecular Formula	C ₅ H ₁₀ O ₂ [1][5]
Molecular Weight	102.13 g/mol [1][5]
SMILES String	CCCC(=O)OC[2][6]
InChI Key	UUIQMZJEGPQKFD-UHFFFAOYSA-N[6]

Table 2: Physical Properties

Property	Value
Appearance	Colorless liquid[1][5][7]
Odor	Fruity, apple-like[1][7]
Boiling Point	102-103 °C[1][5]
Melting Point	-85 to -84 °C[1][5]
Density	0.898 g/mL at 25 °C[1][5]
Flash Point	12-14 °C (53-57 °F)[1][5][8]
Vapor Pressure	40 mmHg at 30 °C[1][6]
Vapor Density	3.5 (vs air)[1][6][8]
Refractive Index	n _{20/D} 1.385[1][6]
Water Solubility	Slightly soluble (1:60)[1][5]

Experimental Protocols

Methyl butyrate can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and enzyme-catalyzed transesterification.

Protocol 1: Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of butyric acid with methanol.

Materials:

- Butyric acid
- Methanol (excess)
- Concentrated Sulfuric Acid (H_2SO_4) as a catalyst^{[1][9]}
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Distillation apparatus
- Reflux condenser
- Separatory funnel

Methodology:

- Set up a reflux apparatus. In a round-bottom flask, combine one molar equivalent of butyric acid with a threefold molar excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while cooling the flask in an ice bath.
- Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the resulting ester over anhydrous magnesium sulfate.

- Filter to remove the drying agent.
- Purify the crude **methyl butyrate** by fractional distillation, collecting the fraction boiling at 102-103 °C.[1]

Protocol 2: Enzymatic Synthesis via Transesterification

This protocol utilizes a lipase enzyme as a biocatalyst for the transesterification of a butyrate ester with methanol, offering a milder and more selective reaction.[10][11]

Materials:

- Vinyl butyrate
- Methanol
- Immobilized Lipase (e.g., from *Aspergillus fumigatus*)[10][11]
- Anhydrous n-hexane (as solvent)
- Incubator shaker
- Gas chromatograph (for analysis)

Methodology:

- In a sealed reaction vessel, prepare a solution of vinyl butyrate and methanol in anhydrous n-hexane. An optimal molar ratio of 2:2 (vinyl butyrate:methanol) has been reported.[10][11]
- Add the purified and immobilized lipase (e.g., 30 µg/mL) to the reaction mixture.[11]
- Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation for approximately 16 hours.[11]
- Monitor the conversion to **methyl butyrate** periodically by taking aliquots and analyzing them via gas chromatography.
- Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

- The solvent (n-hexane) can be removed under reduced pressure.
- Further purification of the **methyl butyrate** can be achieved through distillation if required.

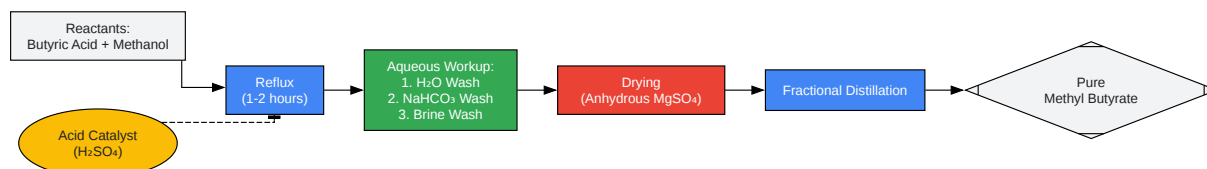
Key Applications in Research and Development

Methyl butyrate's utility extends beyond its common use as a flavoring and fragrance agent. [12][13] For researchers and drug development professionals, it serves as a valuable building block and solvent.

- **Organic Synthesis Intermediate:** It is an important raw material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. [1][12] [13] Its ester functional group can be readily converted into other functionalities.
- **Solvent Applications:** **Methyl butyrate** is an effective solvent for various resins and lacquers, such as ethylcellulose and nitrocellulose. [1][7]
- **Biological Research:** While specific signaling pathway involvement is not extensively documented, esters like **methyl butyrate** are utilized in studies related to metabolism and cell signaling, providing insights into biological mechanisms. [12] It is also studied for its potential antimicrobial properties in food preservation. [12]
- **Combustion Studies:** It has been used as a surrogate fuel in research on the combustion characteristics of biodiesel, although its short-chain length limits its ability to fully replicate the behavior of larger fatty acid methyl esters. [2]

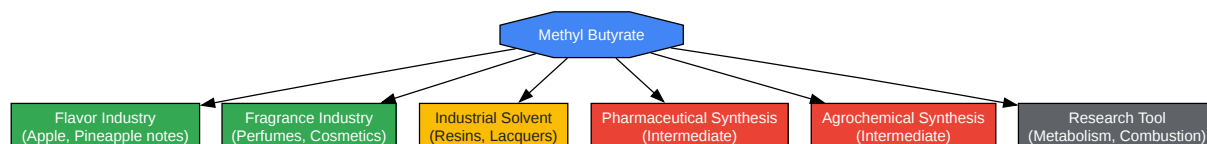
Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **methyl butyrate**, rendered using the DOT language.



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Fischer Esterification Workflow for **Methyl Butyrate** Synthesis.



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